molecular formula C21H30O3 B1249153 15alpha-Hydroxyprogesterone CAS No. 600-73-7

15alpha-Hydroxyprogesterone

Cat. No.: B1249153
CAS No.: 600-73-7
M. Wt: 330.5 g/mol
InChI Key: LEWIUXKKQXGQRR-UHFFFAOYSA-N
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Description

15alpha-Hydroxyprogesterone is a naturally occurring steroid hormone that plays a crucial role in the reproductive system. It is a hydroxylated derivative of progesterone, characterized by the presence of a hydroxyl group at the 15th carbon position. This compound is involved in various physiological processes, including the regulation of the menstrual cycle and maintenance of pregnancy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 15alpha-Hydroxyprogesterone can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the hydroxylation of progesterone using specific enzymes or chemical reagents. For instance, the hydroxylation can be achieved using microbial transformation, where microorganisms such as fungi or bacteria introduce the hydroxyl group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to ensure high specificity and yield. The process typically includes the fermentation of microorganisms capable of hydroxylating progesterone, followed by extraction and purification of the product .

Chemical Reactions Analysis

Types of Reactions: 15alpha-Hydroxyprogesterone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 15th position can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydroxylated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

15alpha-Hydroxyprogesterone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroid hormones and derivatives.

    Biology: The compound is studied for its role in the regulation of reproductive processes and its interaction with various receptors.

    Medicine: this compound is investigated for its potential therapeutic applications, including the treatment of hormonal imbalances and reproductive disorders.

    Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 15alpha-Hydroxyprogesterone involves its interaction with specific receptors in the body. It binds to progesterone receptors, modulating the expression of target genes involved in reproductive processes. The compound influences various molecular pathways, including those regulating the menstrual cycle, pregnancy maintenance, and other reproductive functions .

Comparison with Similar Compounds

    Progesterone: The parent compound of 15alpha-Hydroxyprogesterone, lacking the hydroxyl group at the 15th position.

    17alpha-Hydroxyprogesterone: Another hydroxylated derivative of progesterone, with the hydroxyl group at the 17th position.

    Hydroxyprogesterone Caproate: A synthetic derivative used in the prevention of preterm birth.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical properties. This hydroxyl group at the 15th position allows for unique interactions with receptors and enzymes, differentiating it from other hydroxylated derivatives .

Properties

IUPAC Name

17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWIUXKKQXGQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-73-7
Record name 15.alpha.-Hydroxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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